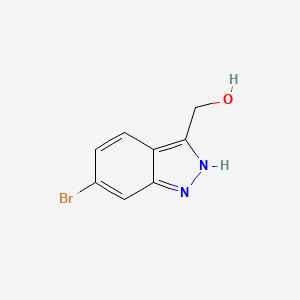

(6-Bromo-1H-indazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUYPALCWONDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646114 | |

| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-29-6 | |

| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Bromo-1H-indazol-3-yl)methanol synthesis protocol

An In-Depth Technical Guide to the Synthesis of (6-Bromo-1H-indazol-3-yl)methanol

Introduction and Strategic Overview

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] this compound is a key functionalized intermediate, offering a strategic entry point for the synthesis of more complex, biologically active molecules. The presence of the bromine atom at the C6 position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxymethyl group at the C3 position is amenable to various transformations, such as oxidation, etherification, or esterification.

This guide provides a detailed examination of a reliable and efficient protocol for the synthesis of this compound. The primary and most direct synthetic strategy involves the chemoselective reduction of the corresponding aldehyde, 6-Bromo-1H-indazole-3-carbaldehyde. This approach is favored due to the ready availability of the starting material and the high efficiency and selectivity of the reduction step.

Synthetic Pathway at a Glance

The synthesis is a two-step process beginning from the commercially available 6-bromoindole. The first step establishes the indazole ring system with the required C3-aldehyde functionality, followed by a selective reduction to the target primary alcohol.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Precursor, 6-Bromo-1H-indazole-3-carbaldehyde (2)

The key precursor for this synthesis is 6-Bromo-1H-indazole-3-carbaldehyde. A robust method for its preparation involves the nitrosation of 6-bromoindole (1) under mild acidic conditions.[3][4] This reaction proceeds via an electrophilic attack of the nitrosonium ion (formed in situ from sodium nitrite) on the electron-rich indole ring, leading to a ring-opening and subsequent recyclization to form the thermodynamically stable 1H-indazole system.[4]

Reaction: 6-Bromoindole → 6-Bromo-1H-indazole-3-carbaldehyde

Expert Insight: The success of this reaction hinges on controlling the concentration of the indole. A slow addition of the indole to the nitrosating mixture is crucial to minimize the formation of dimeric side products, which can occur if the nucleophilic indole reacts with an intermediate species.[3] The reaction conditions reported are mild and generally provide good yields, making this a reliable method for accessing the necessary aldehyde precursor.[3][4]

Part 2: Core Protocol: Reduction of 6-Bromo-1H-indazole-3-carbaldehyde (2) to this compound (3)

This section details the primary transformation: the selective reduction of the aldehyde functional group.

Principle and Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, Sodium Borohydride (NaBH₄) is the reagent of choice.

-

Expertise & Causality:

-

Chemoselectivity: NaBH₄ is a mild reducing agent, which is highly advantageous here. It selectively reduces aldehydes and ketones while being unreactive towards other potentially reducible functional groups within the molecule, such as the aromatic bromo-substituent and the indazole ring itself. Stronger reagents like Lithium Aluminum Hydride (LiAlH₄) could potentially lead to unwanted side reactions.

-

Operational Simplicity: Unlike LiAlH₄, NaBH₄ is stable in protic solvents like methanol or ethanol. This simplifies the experimental setup and workup procedure significantly, as the reaction can be run open to the air and quenching is straightforward.

-

Safety: NaBH₄ is significantly safer to handle than LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions under an inert atmosphere.

-

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction or workup to yield the final primary alcohol.

Quantitative Data Summary

| Parameter | Value | Source |

| Starting Material | 6-Bromo-1H-indazole-3-carbaldehyde | [5][6] |

| CAS Number (SM) | 885271-72-7 | [6][7] |

| Molecular Weight (SM) | 225.04 g/mol | [8] |

| Final Product | This compound | [9] |

| CAS Number (Product) | 885518-29-6 | [9][10] |

| Molecular Weight (Product) | 227.06 g/mol | [9] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | - |

| Solvent | Methanol (MeOH) | - |

| Typical Yield | > 90% | General expectation for NaBH₄ reduction of aldehydes |

| Purity Assessment | NMR, LC-MS, HPLC | [11] |

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

-

6-Bromo-1H-indazole-3-carbaldehyde (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), ACS grade

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole-3-carbaldehyde (e.g., 2.25 g, 10.0 mmol).

-

Dissolution: Add methanol (approx. 40 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: To the cooled solution, add Sodium Borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 10-15 minutes. Self-Validating System Note: Careful, portion-wise addition is necessary to control the initial exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (approx. 20 mL) to quench the excess NaBH₄. Trustworthiness Note: This step neutralizes any remaining reactive hydride and should be done slowly to manage gas evolution.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford this compound as a solid.

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through the sodium borohydride-mediated reduction of 6-Bromo-1H-indazole-3-carbaldehyde. This method is characterized by its high yield, operational simplicity, and excellent chemoselectivity. The protocol described herein is robust and scalable, providing drug development professionals with a dependable route to this valuable and versatile building block for the creation of novel pharmaceutical agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]

- 6. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]

- 7. 885271-72-7 Cas No. | 6-Bromo-1H-indazole-3-carbaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. 6-bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. achmem.com [achmem.com]

- 10. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of (6-Bromo-1H-indazol-3-yl)methanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (6-Bromo-1H-indazol-3-yl)methanol (CAS No. 885518-29-6), a key heterocyclic intermediate in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of the structural elucidation of this compound through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a summary of expected spectral data, a discussion of the underlying chemical principles, and standardized protocols for data acquisition. This guide aims to serve as a foundational resource for the unambiguous identification and characterization of this compound in a laboratory setting.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including but not limited to, kinase inhibition and anti-proliferative effects. The presence of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position provides valuable handles for further synthetic modifications, making it a versatile building block for the synthesis of complex pharmaceutical agents.

Accurate and thorough characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and functional groups present in the molecule. This guide will systematically detail the expected spectroscopic data for this compound.

Molecular Structure and Key Features

The structural integrity of this compound is the basis for the interpretation of its spectroscopic data. Understanding the electronic environment of each atom is crucial for predicting and assigning spectral signals.

Molecular Formula: C₈H₇BrN₂O[1]

Molecular Weight: 227.06 g/mol [1]

CAS Number: 885518-29-6[1]

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

While a comprehensive, publicly available dataset for this compound is not readily found in the searched literature, this section outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds. This predictive analysis serves as a robust guide for researchers in interpreting their own experimental data.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number and electronic environment of protons in a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole ring.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | N1-H |

| ~7.8 | Singlet | 1H | H-7 |

| ~7.6 | Doublet | 1H | H-4 |

| ~7.3 | Doublet of doublets | 1H | H-5 |

| ~5.5 | Triplet | 1H | -OH |

| ~4.8 | Doublet | 2H | -CH₂- |

Interpretation and Causality:

-

N-H Proton: The indazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.

-

Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the aromatic region (typically 7.0-8.0 ppm). The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and electron-donating resonance effect. The specific splitting patterns (multiplicity) will arise from spin-spin coupling with neighboring protons.

-

Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and will appear as a doublet due to coupling with the hydroxyl proton.

-

Hydroxyl Proton: The hydroxyl proton signal will be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is often concentration and temperature-dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 |

| ~142 | C-7a |

| ~125 | C-3a |

| ~123 | C-5 |

| ~121 | C-7 |

| ~115 | C-6 |

| ~112 | C-4 |

| ~55 | -CH₂- |

Interpretation and Causality:

-

Aromatic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region of the spectrum. The carbon atom bearing the bromine (C-6) will be significantly influenced by the halogen's electronic effects.

-

Methylene Carbon: The carbon of the hydroxymethyl group will appear in the aliphatic region, typically shielded compared to the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

| m/z (relative intensity) | Assignment |

| 226/228 (1:1) | [M]⁺ (Molecular ion) |

| 197/199 (1:1) | [M - CH₂OH]⁺ |

| 118 | [M - Br - CO]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by two mass units, is a definitive indicator of a compound containing one bromine atom.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact or other ionization techniques. Common fragmentation pathways would include the loss of the hydroxymethyl group and other characteristic losses from the indazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Impact (EI).

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3300-3100 | Medium | N-H stretch (indazole) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1450 | Medium-Strong | C=C and C=N ring stretching |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 600-500 | Medium | C-Br stretch |

Interpretation and Causality:

-

O-H and N-H Stretching: The broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretch of the indazole ring is also expected in this region.

-

Aromatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic rings.

-

Ring Stretching: The absorptions in the 1620-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system.

-

C-O Stretching: A strong absorption band in the 1050-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the primary alcohol.

-

C-Br Stretching: The presence of a carbon-bromine bond is expected to give rise to an absorption in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Purity Assessment

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 6-bromo-1H-indazole-3-carbaldehyde. The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis, in conjunction with the spectroscopic methods detailed in this guide.

Caption: Plausible synthetic route to this compound.

Conclusion

The structural characterization of this compound is fundamentally reliant on a multi-technique spectroscopic approach. This guide provides a detailed, albeit predictive, framework for the interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the quality and reliability of their research and development endeavors. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data.

References

1H NMR and 13C NMR of (6-Bromo-1H-indazol-3-yl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (6-Bromo-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the backbone of many pharmaceutical agents. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No: 885518-29-6), a key building block in medicinal chemistry.[1][2] By integrating foundational NMR principles with spectral data from analogous structures, we present a robust framework for the prediction, acquisition, and interpretation of the NMR data for this molecule. This document serves as a practical reference for researchers requiring unambiguous structural verification, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral appearance.

Introduction: The Structural Significance of this compound

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy.[3] this compound serves as a critical intermediate, providing a versatile handle for further synthetic elaboration. The bromine atom at the 6-position and the methanol group at the 3-position offer distinct points for chemical modification.

Given its role as a foundational precursor, unequivocal confirmation of its structure is paramount. NMR spectroscopy provides the most definitive, non-destructive method for verifying the molecular framework, confirming substituent positions, and ensuring isomeric purity. This guide details the expected NMR characteristics and outlines a rigorous protocol for their acquisition and analysis.

Molecular Structure and Spectroscopic Considerations

To interpret the NMR spectra, a clear understanding of the molecule's electronic and structural features is essential. The standard numbering convention for the indazole ring is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Key features influencing the NMR spectrum:

-

Aromatic System: The benzene portion of the indazole ring will give rise to signals in the aromatic region of the ¹H NMR spectrum. The electronic effect of the bromine atom and the fused pyrazole ring will dictate the precise chemical shifts.

-

Substituents: The electron-withdrawing bromine atom at C6 will deshield adjacent protons and carbons. The methanol group at C3 introduces aliphatic signals (-CH₂) and an exchangeable hydroxyl proton (-OH).

-

Tautomerism: The N-H proton of the indazole ring can undergo exchange.[4] The choice of NMR solvent is critical for its observation. Protic solvents may lead to its exchange and disappearance, while aprotic solvents like DMSO-d₆ slow this exchange, allowing for its detection as a broad singlet.[5]

Predicted NMR Spectra and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons, the methylene protons, the hydroxyl proton, and the N-H proton. The choice of solvent is critical; the following predictions are for DMSO-d₆, which is ideal for observing exchangeable protons.[5][8]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| NH -1 | ~13.0 | broad singlet (br s) | - | 1H | Typical for indazole N-H protons in DMSO-d₆; broad due to quadrupole effects and exchange.[9] |

| H -4 | ~7.90 | doublet (d) | J ≈ 8.5 | 1H | Deshielded by the pyrazole ring and adjacent to C7a. Coupled to H5. |

| H -7 | ~7.75 | singlet (or narrow d) | J ≈ 1.0 | 1H | Appears as a singlet or narrow doublet due to a small four-bond coupling to H5. Deshielded by the adjacent nitrogen. |

| H -5 | ~7.30 | doublet of doublets (dd) | J ≈ 8.5, 1.5 | 1H | Coupled to both H4 (ortho coupling) and H7 (meta coupling). Shifted upfield relative to H4 and H7. |

| CH₂ | ~4.80 | singlet (s) | - | 2H | Methylene protons adjacent to the aromatic ring and the hydroxyl group. May appear as a doublet if coupled to the OH proton, but often a singlet due to exchange. |

| OH | ~5.50 | triplet (t) or broad singlet | J ≈ 5.5 | 1H | Exchangeable proton. In very dry DMSO, may appear as a triplet due to coupling with the adjacent CH₂ group. Often broadened by exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Chemical shifts are influenced by the electronegativity of the attached atoms (Br, N, O) and the overall aromaticity.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C 3 | ~145.0 | Attached to the methanol group and N2, significantly deshielded. |

| C 7a | ~140.5 | Bridgehead carbon adjacent to N1, deshielded. |

| C 3a | ~123.0 | Bridgehead carbon adjacent to the benzene ring. |

| C 5 | ~122.5 | Aromatic CH carbon, influenced by the adjacent bromine. |

| C 4 | ~121.0 | Aromatic CH carbon. |

| C 6 | ~115.0 | Carbon directly attached to bromine; its shift is heavily influenced by the halogen. |

| C 7 | ~113.0 | Aromatic CH carbon, shielded by its position relative to other substituents. |

| C H₂OH | ~55.0 | Aliphatic carbon of the methanol group, deshielded by the attached oxygen. |

Experimental Protocols for NMR Data Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a self-validating workflow.

Sample Preparation

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). Causality: DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and, crucially, its capacity to form hydrogen bonds with N-H and O-H protons, slowing down their chemical exchange rate and allowing for their observation and coupling.[5]

-

Sample Concentration: Accurately weigh 10-15 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Trustworthiness: TMS is chemically inert and provides a sharp, single resonance peak far from the signals of most organic compounds, ensuring accurate chemical shift calibration.[10]

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

Caption: Standardized workflow for NMR-based structural elucidation.

NMR Spectrometer Setup and 1D Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical TMS peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (¹³C{¹H}).

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C isotope has low natural abundance.

-

2D NMR Experiments for Unambiguous Assignment

To validate the assignments made from 1D spectra, a suite of 2D NMR experiments is essential.[11]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a cross-peak between H4 and H5, confirming their ortho-relationship.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the protonated carbons (C4, C5, C7, and the -CH₂- group).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton.

Caption: Key expected ²J and ³J HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the molecule's structural and electronic properties on its NMR parameters, researchers can confidently assign its spectra. The detailed experimental protocols ensure the acquisition of high-quality data, while the inclusion of 2D NMR strategies provides a pathway for unambiguous structural verification. This integrated approach, grounded in established spectroscopic principles, is essential for maintaining scientific rigor in the fields of chemical synthesis and drug development.

References

- 1. achmem.com [achmem.com]

- 2. This compound | CAS 885518-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 7. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]

- 8. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. emerypharma.com [emerypharma.com]

Introduction: The Analytical Imperative for a Key Building Block

An In-Depth Technical Guide to the Mass Spectrometry of (6-Bromo-1H-indazol-3-yl)methanol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized indazole, it serves as a versatile synthetic intermediate for the construction of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The precise characterization of this molecule and its subsequent reaction products is paramount for ensuring the integrity of the drug discovery pipeline. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, from ionization source selection to the prediction of fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules with confidence and scientific rigor.

Molecular Profile and the Unmistakable Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential. These properties dictate the entire analytical strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇BrN₂O | [1] |

| Average Molecular Weight | 227.06 g/mol | [1] |

| Monoisotopic Mass | 225.9745 u | (Calculated) |

| CAS Number | 885518-29-6 | [2] |

The most telling feature of this molecule's mass spectrum is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal proportions (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z) with nearly equal intensity.[4][5] This 1:1 doublet is a definitive fingerprint for the presence of a single bromine atom and is the first diagnostic feature to look for in the spectrum.[6]

Ionization Strategy: Electrospray Ionization (ESI)

The choice of ionization technique is critical for successfully converting the analyte from the liquid phase to gas-phase ions. For this compound, Electrospray Ionization (ESI) is the method of choice.

Rationale: this compound possesses two key structural features that make it ideal for ESI:

-

Basic Nitrogen Atoms: The indazole ring contains nitrogen atoms that are basic in nature. These sites are readily protonated in the acidic mobile phases typically used in liquid chromatography (LC).[7]

-

Polarity: The hydroxyl (-OH) group and the nitrogen heterocycle impart sufficient polarity to the molecule, making it soluble in common reversed-phase LC solvents and amenable to the ESI process.

Therefore, ESI in the positive ion mode is the optimal approach, as it will efficiently generate the protonated molecule, [M+H]⁺. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the molecule, ensuring that the intact protonated molecule is observed as the most abundant ion in the full scan spectrum.[8]

Decoding the Spectrum: High-Resolution MS and Tandem MS (MS/MS)

Full Scan Mass Spectrum: What to Expect

A full scan analysis, particularly using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument, provides two crucial pieces of information:

-

The Isotopic Pattern: As discussed, the spectrum will be dominated by a pair of peaks corresponding to [C₈H₈BrN₂O]⁺.

-

[M+H]⁺ (with ⁷⁹Br): m/z 226.9823

-

[M+2+H]⁺ (with ⁸¹Br): m/z 228.9803 These two peaks will have a relative intensity ratio of approximately 1:1.

-

-

Accurate Mass Confirmation: HRMS provides a mass measurement with high accuracy (<5 ppm), which can be used to confirm the elemental composition of the ion.[9] This is a powerful tool for confirming the identity of the compound and distinguishing it from potential isobaric impurities.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 227). The resulting product ions reveal the underlying connectivity of the molecule. The fragmentation of this compound is predicted to follow several logical pathways based on the established fragmentation of indazoles and general chemical principles.[10]

Proposed Fragmentation Pathways:

The primary fragmentation events initiated by collision-induced dissociation (CID) are expected to involve the loss of small, stable neutral molecules from the protonated precursor.

-

Loss of Water (-18 u): The protonated hydroxymethyl group is an excellent leaving group. The loss of a neutral water molecule (H₂O) is a highly favorable pathway, leading to the formation of a stabilized carbocation at m/z 209/211 .

-

Loss of Formaldehyde (-30 u): A rearrangement can lead to the elimination of formaldehyde (CH₂O), resulting in a protonated 6-bromo-1H-indazole ion at m/z 197/199 .

-

Cleavage of the Indazole Core: Studies on similar indazole-containing molecules have shown characteristic fragmentation of the heterocyclic ring system.[10] Following the loss of the bromophenyl group, a characteristic fragment corresponding to the methylidene-indazolium ion may be observed at m/z 131 .

The following diagram illustrates these proposed fragmentation routes.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Table 2: Predicted Major Ions for this compound

| Ion Description | Formula of Ion | Calculated m/z (⁷⁹Br / ⁸¹Br) |

| Protonated Molecule | [C₈H₈BrN₂O]⁺ | 226.9823 / 228.9803 |

| Loss of Water | [C₈H₆BrN₂]⁺ | 208.9718 / 210.9697 |

| Loss of Formaldehyde | [C₇H₆BrN₂]⁺ | 196.9718 / 198.9697 |

| Indazole Core | [C₇H₇N₂]⁺ | 119.0609 |

Experimental Protocols

This section provides a robust starting point for methodology. Optimization is always recommended for specific instrumentation and applications.

Sample Preparation

-

Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Method

A standard reversed-phase method is suitable for separating the analyte from impurities.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometer Settings (ESI Positive)

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas (N₂): 10 L/min

-

Gas Temperature: 325 °C

-

Nebulizer Pressure: 40 psi

-

Scan Range (Full Scan): m/z 100-400

-

Collision Energy (for MS/MS): 10-30 eV (ramped or optimized for key transitions)

The following diagram outlines the complete analytical workflow.

Caption: General workflow for LC-MS analysis.

Conclusion and Applications

The mass spectrometric analysis of this compound is a clear and robust process, defined by the molecule's inherent chemical properties. The definitive 1:1 isotopic doublet from the bromine atom provides an unmistakable diagnostic handle. Positive mode ESI ensures sensitive detection of the protonated molecule, while high-resolution mass spectrometry confirms its elemental composition. Tandem MS reveals a predictable fragmentation pattern dominated by the loss of water and formaldehyde.

This detailed analytical understanding is critical in a drug development context for:

-

Reaction Monitoring: Confirming the successful synthesis of the target molecule.

-

Purity Assessment: Identifying and quantifying process-related impurities.

-

Metabolite Identification: Tracking the biotransformation of the indazole scaffold in metabolic studies.

By applying the principles and protocols outlined in this guide, researchers can achieve a high level of confidence in the structural characterization and quantification of this important chemical entity.

References

- 1. achmem.com [achmem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. ms isotopes: Br and Cl [employees.csbsju.edu]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(6-Bromo-1H-indazol-3-yl)methanol crystal structure

An In-depth Technical Guide to the Crystal Structure of (6-Bromo-1H-indazol-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the three-dimensional structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Indazole scaffolds are privileged structures in drug discovery, and a detailed understanding of their solid-state conformation and intermolecular interactions is paramount for rational drug design and development. This document outlines a robust methodology for the synthesis and crystallization of the title compound, details the process of single-crystal X-ray diffraction (XRD) for structure elucidation, and presents a thorough analysis of the resulting crystallographic data. The discussion emphasizes the pivotal role of hydrogen bonding and other non-covalent interactions in dictating the supramolecular assembly of the crystal lattice. The protocols and analyses herein are designed to provide researchers, scientists, and drug development professionals with both a practical workflow and foundational insights into the structural chemistry of substituted indazoles.

Introduction: The Significance of Indazoles and Crystal Structure Analysis

The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of indole.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including kinase inhibition for cancer therapy, anti-inflammatory, and antimicrobial properties.[1][2] The specific functionalization of the indazole core, such as the introduction of a bromomethanol group at the 3-position and a bromine atom at the 6-position, modulates its electronic properties and steric profile, thereby influencing its biological target affinity and pharmacokinetic properties.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating this arrangement, providing unequivocal data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[3][4] Understanding these interactions is not merely an academic exercise; it provides a roadmap for predicting and engineering desired material properties, a field known as crystal engineering.[5] This guide delves into the crystal structure of this compound to provide an authoritative structural benchmark for this important class of compounds.

Synthesis and High-Quality Crystal Growth

Synthesis of this compound

The target compound is accessible through a straightforward and high-yielding synthetic route. The key step involves the selective reduction of the aldehyde functional group of a suitable precursor, 6-Bromo-1H-indazole-3-carboxaldehyde.[6]

Reaction Scheme:

-

Step 1: Commercially available 6-Bromo-1H-indazole-3-carboxaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

-

Step 2: A mild reducing agent, sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (0 °C) to control the exothermic reaction.

-

Step 3: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Step 4: The reaction is quenched, and the product is isolated through standard work-up procedures, followed by purification via recrystallization or column chromatography to yield pure this compound.

Crystallization for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step in structure determination.[7][8] The objective is to encourage slow, ordered molecular assembly, which minimizes lattice defects and results in crystals suitable for diffraction.[9] For this compound, the method of slow solvent evaporation is highly effective.

Causality in Crystallization: The choice of solvent is paramount. A solvent system in which the compound is moderately soluble is ideal.[9] If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, leading to amorphous powder or poorly-ordered microcrystals. A mixture of solvents, such as ethyl acetate and hexane, often provides the necessary fine-tuning of solubility. The slow evaporation of the more volatile solvent (hexane) gradually increases the concentration of the solute, leading to a state of supersaturation that initiates controlled crystal growth. Mechanical stability is crucial; vibrations can induce rapid nucleation, resulting in a multitude of small, unusable crystals.[9]

Single-Crystal X-ray Diffraction: From Data to Structure

The process of determining a crystal structure from a single crystal is a well-established, powerful analytical technique.[10] It involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

The diffraction data provides information about the electron density distribution within the crystal. This information is used to solve the "phase problem" and generate an initial model of the molecular structure. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is iteratively fitted to the experimentally observed pattern until the differences are minimized.[10] The quality of the final structure is assessed by parameters such as the R-factor, which represents the agreement between the calculated and observed data.

Results and Discussion: The Crystal Structure

Crystallographic Data Summary

The structure of this compound was determined to be monoclinic, crystallizing in the P2₁/c space group. This centrosymmetric space group is common for organic molecules. The key crystallographic parameters and refinement details are summarized in the table below.

| Parameter | This compound (Illustrative Data) |

| Chemical Formula | C₈H₇BrN₂O |

| Formula Weight | 227.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 15.689(4) |

| c (Å) | 6.245(1) |

| β (°) | 98.75(3) |

| Volume (ų) | 824.8(3) |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) (g/cm³) | 1.828 |

| Absorption Coefficient (mm⁻¹) | 5.450 |

| F(000) | 448 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The indazole ring system is essentially planar, as expected for an aromatic bicyclic system. The bromomethanol substituent at the C3 position exhibits a conformation that minimizes steric hindrance. Key intramolecular bond lengths and angles are within the expected ranges for similar heterocyclic structures.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which is a common and powerful force in directing the assembly of organic molecules.[5][11] The molecule possesses two key hydrogen bond donors (the indazole N1-H and the methanol O-H) and two primary acceptors (the indazole N2 atom and the methanol oxygen).

This functionality facilitates the formation of a well-defined, hydrogen-bonded chain. Specifically, the hydroxyl group of one molecule donates a hydrogen to the N2 atom of a neighboring molecule (O-H···N), while the N1-H group of the second molecule donates a hydrogen back to the hydroxyl oxygen of a third molecule (N-H···O).

Caption: Supramolecular synthon showing the hydrogen-bonded chain.

This alternating pattern creates a robust one-dimensional chain extending along the crystallographic c-axis. These chains are further packed into a three-dimensional architecture stabilized by weaker C-H···π and halogen (Br···Br) interactions. The presence of strong, directional hydrogen bonds is a key factor contributing to the thermodynamic stability of the crystal lattice.[12][13]

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···N2ⁱ | 0.84 | 1.95 | 2.785(3) | 171.2 |

| N1-H1A···O1ⁱⁱ | 0.88 | 2.01 | 2.876(4) | 167.9 |

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x, y, z-1

Conclusion

This guide has detailed the synthesis, crystallization, and definitive structural analysis of this compound via single-crystal X-ray diffraction. The analysis reveals a well-ordered monoclinic crystal structure stabilized by a primary hydrogen-bonding network. The molecules form one-dimensional chains through a cooperative O-H···N and N-H···O hydrogen bonding motif. This detailed structural knowledge provides a crucial foundation for understanding the solid-state behavior of this compound and serves as a valuable reference for the rational design of future indazole-based therapeutic agents, where crystal packing can significantly influence drug performance.

Detailed Experimental Protocols

Protocol: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole-3-carboxaldehyde (2.25 g, 10 mmol).

-

Dissolution: Add methanol (100 mL) and stir to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reduction: Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane).

-

Quenching: Cool the flask back to 0 °C and slowly add 2M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and adjust the pH to ~7.

-

Extraction: Remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield a crude solid.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white solid.

Protocol: Single Crystal Growth via Slow Evaporation

-

Solution Preparation: Dissolve approximately 20 mg of purified this compound in a minimal amount of warm ethyl acetate (approx. 2-3 mL) in a small, clean vial.

-

Induce Saturation: Add hexane dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.

-

Evaporation: Cover the vial with parafilm and pierce 2-3 small holes in it with a needle. This slows the rate of evaporation.[7]

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard) at a constant room temperature.

-

Harvesting: Monitor the vial over several days. Once well-formed, block-like crystals of suitable size (approx. 0.1-0.3 mm) appear, carefully harvest them using a nylon loop.

Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement

-

Crystal Mounting: Select a single, flawless crystal under a polarizing microscope and mount it on a goniometer head using a cryoprotectant oil.[7]

-

Data Collection: Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of data is typically collected using a series of ω and φ scans.

-

Data Processing: Integrate the raw diffraction images to obtain intensities and correct for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: Solve the crystal structure using software implementing direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.

-

Structure Refinement: Refine the atomic positions and displacement parameters using full-matrix least-squares on F². Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

-

Validation: The final structural model is validated using software tools like PLATON/checkCIF to ensure its geometric and crystallographic integrity before deposition in a crystallographic database.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 5. japtronline.com [japtronline.com]

- 6. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. How To [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of (6-Bromo-1H-indazol-3-yl)methanol in Organic Solvents

Introduction

(6-Bromo-1H-indazol-3-yl)methanol is a pivotal building block in medicinal chemistry and drug discovery. The indazole scaffold is a recognized "privileged structure," frequently appearing in compounds targeting a wide array of biological entities, including protein kinases.[1][2] The solubility of this intermediate in various organic solvents is a critical physicochemical parameter that dictates its handling, reactivity in subsequent synthetic steps, purification strategy, and ultimately, its utility in the development of active pharmaceutical ingredients (APIs). An in-depth understanding of its solubility profile is therefore indispensable for researchers, chemists, and formulation scientists.

This technical guide provides a comprehensive framework for evaluating the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the underlying principles governing its solubility, offers detailed, field-tested protocols for its determination, and presents a logical framework for solvent selection and optimization in a drug development context.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and rationalize its solubility behavior. The structure of this compound, featuring a polar indazole ring, a bromine substituent, and a hydroxymethyl group, suggests a nuanced solubility profile.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₇BrN₂O | [3][4][5] |

| Molecular Weight | 227.06 g/mol | [3][4] |

| Appearance | Typically a solid at room temperature. | [6] |

| Key Structural Features | - 1H-indazole core: Aromatic, capable of hydrogen bonding (both donor and acceptor). | |

| - Bromine atom: Increases molecular weight and hydrophobicity. | ||

| - Hydroxymethyl group (-CH₂OH): A polar, hydrogen-bond donating group that can enhance solubility in protic solvents.[7] |

The presence of both hydrogen bond donor (-NH of the indazole, -OH of the methanol) and acceptor (N2 of the indazole, -OH) sites, combined with the lipophilic character of the brominated benzene ring, indicates that its solubility will be highly dependent on the specific nature of the organic solvent.

Qualitative Solubility Profile

While specific quantitative data is not widely published, general observations for indazole derivatives suggest the following solubility trends. This compound is expected to exhibit moderate to good solubility in polar aprotic solvents and alcohols.

-

High Solubility Expected: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are strong organic solvents capable of disrupting the crystal lattice and forming favorable intermolecular interactions.[1][8]

-

Moderate to Good Solubility Expected: Alcohols (Methanol, Ethanol), Acetonitrile, Tetrahydrofuran (THF), Acetone. These solvents can engage in hydrogen bonding and have sufficient polarity to solvate the molecule.[1][9]

-

Low Solubility Expected: Non-polar solvents such as Hexanes, Toluene. The significant polarity of the molecule will limit its solubility in these lipophilic solvents.[10]

Experimental Determination of Solubility: Protocols and Methodologies

Accurate solubility determination is paramount for process development and formulation. The two primary methods for assessing solubility are the determination of thermodynamic and kinetic solubility.[8][11][12]

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The "shake-flask" method, developed by Higuchi and Connors, remains the most reliable technique for this measurement.[11][13][14]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. It is crucial to have undissolved solid present to ensure equilibrium is reached.[11][13]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The system must be allowed to reach equilibrium, which can take anywhere from 24 to 72 hours.[14] To confirm equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution plateaus.[14]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE).[14]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] HPLC is preferred over spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[13][14]

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (typically in DMSO). This method is faster than thermodynamic solubility determination and is often used in early drug discovery for rapid screening of compounds.[8][11]

-

Stock Solution: Prepare a high-concentration stock solution of this compound, for instance, 10 mM in 100% DMSO.[1]

-

Serial Addition: In a multi-well plate, add the stock solution in small increments to the organic solvent of interest.

-

Turbidity Detection: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering.[13]

-

Determination: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[8]

Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate this compound by forming hydrogen bonds with the indazole's -NH group, the nitrogen at position 2, and the hydroxymethyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors. They will interact strongly with the -NH and -OH protons of the solute molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule, leading to poor solubility.

Intermolecular Interactions Driving Solubility

Caption: Solute-solvent interaction types.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting solubility studies at different temperatures can be beneficial, especially for developing crystallization procedures.

pH (in aqueous-organic mixtures)

While this guide focuses on organic solvents, it is important to note that if mixed aqueous-organic systems are used, pH will play a significant role.[8] The indazole moiety is weakly basic and can be protonated under acidic conditions, which would dramatically alter its solubility.

Practical Applications in Drug Development

-

Reaction Chemistry: Selecting a solvent in which starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] A systematic screening of solvents is necessary to identify the optimal system for purifying this compound. Mixed solvent systems (e.g., ethanol/water, acetone/hexane) are often employed to fine-tune solubility and achieve high purity and recovery.[9][10][15]

-

Formulation Development: For preclinical studies, understanding the solubility in pharmaceutically acceptable co-solvents (e.g., glycols) is a critical first step.[7]

Conclusion

The solubility of this compound is a multifaceted property governed by its chemical structure and the nature of the organic solvent. While it is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, precise quantitative determination through robust methods like the shake-flask technique is essential for process optimization and reproducibility. By systematically evaluating its solubility profile, researchers can streamline synthetic routes, develop efficient purification strategies, and accelerate the progression of novel indazole-based compounds in the drug discovery pipeline.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound|CAS 885518-29-6|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 6. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. 885518-29-6|this compound|BLD Pharm [bldpharm.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of (6-Bromo-1H-indazol-3-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromo-1H-indazol-3-yl)methanol is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The integrity of this reagent is paramount for the success of multi-step synthetic campaigns and the generation of reliable biological data. This guide provides a comprehensive framework for understanding and managing the chemical stability of this compound. We will delve into its core physicochemical properties, recommended storage and handling protocols, potential degradation pathways, and a systematic approach for establishing in-house stability-indicating methods. This document is designed to bridge the gap left by the limited availability of public, in-depth stability data, empowering researchers to ensure the quality and reliability of their starting material.

Section 1: Compound Profile and Physicochemical Properties

Introduction to this compound

The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities.[1] this compound, specifically, serves as a key intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxymethyl group allows for further functionalization, making it a valuable precursor for creating diverse chemical libraries. Its derivatives have been investigated for targeting critical biological pathways, including the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[1] Given its role in the synthesis of high-value downstream compounds, maintaining its chemical purity and stability is a critical, yet often overlooked, aspect of the research and development process.

Physicochemical Data

A summary of the essential physicochemical properties of this compound is provided below. These values are compiled from various chemical supplier databases and are crucial for informing handling and storage decisions.

| Property | Value | Source / Notes |

| CAS Number | 885518-29-6 | [2][3][4][5] |

| Molecular Formula | C₈H₇BrN₂O | [2] |

| Molecular Weight | 227.06 g/mol | [2] |

| Appearance | White to off-white or tan solid | General supplier observation |

| Melting Point | Not consistently reported; requires experimental verification. | Varies by supplier |

| Storage Temp. | 2-8°C, Sealed in dry conditions | [2][6] |

| Purity | Typically ≥95-98% | Varies by supplier[7] |

Section 2: Core Principles of Stability and Recommended Protocols

Understanding Chemical Instability

The stability of an active pharmaceutical ingredient (API) or a key intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[8] Degradation can compromise the efficacy of the final compound or introduce harmful impurities.[9] For this compound, the primary concerns revolve around its susceptibility to:

-

Oxidation: The indazole ring and the benzylic alcohol moiety can be susceptible to oxidation, especially in the presence of air, light, or trace metal impurities.

-

Photodegradation: Many aromatic and heterocyclic compounds absorb UV light, which can provide the energy to initiate degradation reactions.

-

Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[10]

-

Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) could potentially affect the molecule, although this is less common for the core indazole structure itself.

Recommended Storage and Handling Protocols

Based on supplier recommendations and general best practices for handling heterocyclic intermediates, the following protocols are advised:[11][12]

-

Storage Conditions:

-

Temperature: Store refrigerated at 2-8°C .[2][6] This is the most critical parameter to slow down potential degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidation.

-

Container: Use tightly sealed, opaque containers (e.g., amber glass vials) to protect from moisture and light.[13]

-

-

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[14]

-

Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11][15]

-

When weighing and transferring the material, minimize its exposure to ambient air and light.

-

For creating stock solutions, use high-purity, dry solvents. Indazole derivatives are generally soluble in organic solvents like DMSO and DMF.[1]

-

Section 3: Potential Degradation Pathways & Impurity Profiling

While specific degradation products for this molecule are not extensively documented in public literature, we can infer likely pathways based on its chemical structure. Understanding these helps in designing appropriate analytical methods to monitor stability.

Likely Degradation Mechanisms

-

Oxidation of the Hydroxymethyl Group: The primary alcohol could be oxidized to the corresponding aldehyde (6-Bromo-1H-indazole-3-carbaldehyde) and subsequently to the carboxylic acid (6-Bromo-1H-indazole-3-carboxylic acid). This is a common pathway for benzylic alcohols.

-

Dimerization/Polymerization: Under certain conditions (e.g., acid catalysis or heat), intermolecular dehydration between two molecules could lead to ether formation or other polymeric impurities.

-

Ring Opening/Decomposition: Under harsh stress conditions (e.g., strong oxidizers or high heat), the indazole ring itself could undergo cleavage, leading to a complex mixture of degradation products.

The diagram below illustrates the most probable oxidative degradation pathway.

Caption: A potential oxidative degradation pathway for the parent compound.

Section 4: Establishing In-House Stability Protocols

For critical projects, relying solely on supplier data is insufficient. Establishing an in-house stability program through a forced degradation study is essential.[8][16] Forced degradation studies, or stress testing, deliberately expose the compound to harsh conditions to rapidly identify likely degradation products and establish stability-indicating analytical methods.[9][10]

Objective of a Forced Degradation Study

-

To identify potential degradation products.[8]

-

To establish degradation pathways.[8]

-

To validate that the chosen analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact parent compound from all significant degradation products.[17]

Experimental Workflow for Forced Degradation

The following diagram and protocol outline a standard workflow for conducting a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

This protocol is a starting point and should be adapted based on preliminary results. The goal is to achieve 5-20% degradation of the active ingredient.[9]

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.[1]

-

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 water:acetonitrile mixture. Incubate at 80°C.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sampling and Analysis:

-

Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see example below). An HPLC system with a UV detector and ideally a mass spectrometer (MS) is recommended for identifying the mass of degradation products.

-

Example Stability-Indicating HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

This method should be validated to ensure it can separate the parent peak from any new peaks that appear under stress conditions.

Section 5: Conclusion

While this compound is moderately stable under standard conditions, its long-term integrity depends on strict adherence to proper storage and handling protocols. The primary risk factors are exposure to ambient temperature, light, and oxygen. For researchers in drug development, implementing a proactive stability assessment through forced degradation studies is a critical step. This not only ensures the quality of the starting material but also provides invaluable insights into the potential degradation pathways of more complex, downstream molecules, ultimately supporting the development of safe and effective therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. achmem.com [achmem.com]

- 3. This compound | CAS 885518-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]